![molecular formula C13H16N4O2S B488673 N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 724438-13-5](/img/structure/B488673.png)
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as TBOA, is a compound that has gained significant attention in the scientific research community due to its potential as a tool for studying glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been shown to inhibit glutamate transporters, making it a valuable tool for investigating their function.
作用機序
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide acts as a non-competitive inhibitor of glutamate transporters, binding to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the rate of glutamate uptake and an increase in extracellular glutamate concentration.
Biochemical and Physiological Effects
The inhibition of glutamate transporters by N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a variety of physiological effects. In animal studies, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating an increase in synaptic glutamate concentration. N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to induce seizures in rodents, likely due to the increased glutamate concentration in the brain.
実験室実験の利点と制限
One advantage of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its high potency and specificity for glutamate transporters, making it a valuable tool for studying their function. However, its non-selective inhibition of multiple transporter subtypes can complicate data interpretation. Additionally, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more selective inhibitors of glutamate transporters, which would allow for more precise manipulation of glutamate concentration in the brain. Additionally, the use of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in combination with other tools, such as optogenetics or calcium imaging, could provide further insights into the function of glutamate transporters in neuronal signaling. Finally, the potential therapeutic applications of glutamate transporter inhibitors, including N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, in the treatment of neurological disorders such as epilepsy and stroke, warrant further investigation.
合成法
The synthesis of N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps, including the reaction of tert-butyl 2-bromoacetate with sodium sulfide to form tert-butyl 2-sulfanylacetate. This compound is then reacted with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol to form the final product, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
科学的研究の応用
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been used extensively in scientific research to study the function of glutamate transporters. It has been shown to inhibit both the excitatory amino acid transporter (EAAT) and the glutamate transporter subtype 1 (GLT-1), which are responsible for the majority of glutamate uptake in the brain. By inhibiting these transporters, N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can increase the concentration of extracellular glutamate and allow for the study of its effects on neuronal function.
特性
IUPAC Name |
N-tert-butyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOKQXBWCRLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B488591.png)
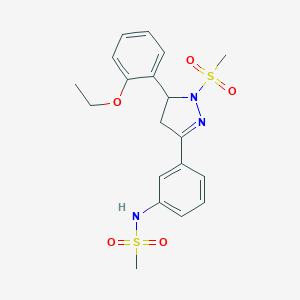
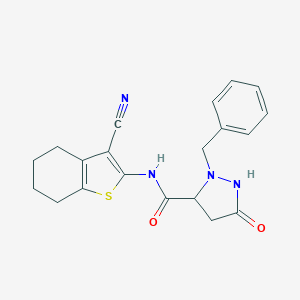

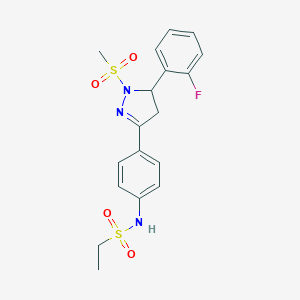
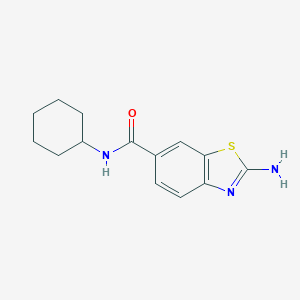

![1,5-dimethyl-2-phenyl-4-[(phenylsulfonyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B488620.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-benzothiophene 1,1-dioxide](/img/structure/B488621.png)
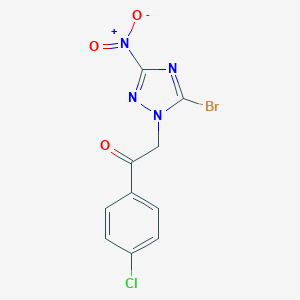

![1-(4-chlorophenyl)-2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B488624.png)
![1-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488625.png)
![4-[(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]morpholine](/img/structure/B488626.png)